molecular formula C8H13N3O B12107935 N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine

N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine

Cat. No.: B12107935
M. Wt: 167.21 g/mol
InChI Key: YUBHEUZQMFZNSJ-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-Methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrimidine scaffold with a methyl substituent at the 1-position and a hydroxylamine group at the 3-ylidene position. This structure combines aromaticity from the pyrimidine ring with the conformational flexibility of the pyrrole moiety.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(NZ)-N-(1-methyl-4a,5,6,7-tetrahydro-4H-pyrrolo[1,2-c]pyrimidin-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H13N3O/c1-6-9-8(10-12)5-7-3-2-4-11(6)7/h7,12H,2-5H2,1H3/b10-8-

InChI Key

YUBHEUZQMFZNSJ-NTMALXAHSA-N

Isomeric SMILES

CC1=N/C(=N\O)/CC2N1CCC2

Canonical SMILES

CC1=NC(=NO)CC2N1CCC2

Origin of Product

United States

Preparation Methods

General Oximation Protocol

ParameterValue/DescriptionSource
Reagent NH₂OH·HCl (hydroxylamine hydrochloride)
Catalyst Oxalic acid (H₂C₂O₄)
Solvent Acetonitrile (CH₃CN)
Temperature Reflux (~80–90°C)
Reaction Time 55–90 minutes (aldehydes), 80–90 minutes (ketones)
Yield 90–95% (aldehydes), 90–95% (ketones)

Mechanism :

  • Condensation : Carbonyl group reacts with hydroxylamine to form an oxime intermediate.

  • Cyclization : For pyrrolopyrimidine derivatives, intramolecular cyclization may occur to form the fused bicyclic system.

Alternative Synthetic Routes

Functional Group Interconversion

  • Reductive Amination : A ketone intermediate could be reduced to an amine, followed by hydroxylamine introduction via nucleophilic substitution.

  • Phosphonate Carbanion Reactions : Alloxan-5-oximes react with stabilized carbanions to form spiro or fused heterocycles, though direct application to pyrrolopyrimidines remains unexplored.

Cross-Coupling Reactions

  • Pd-Catalyzed Coupling : Halogenated pyrrolopyrimidines may undergo coupling with hydroxylamine derivatives (e.g., via Suzuki or Buchwald-Hartwig protocols).

  • Example :

    Starting MaterialReagentProductYield
    3-ChloropyrrolopyrimidineNH₂OH·HCl, Pd(PPh₃)₄N-Hydroxylaminopyrrolopyrimidine~70%

Purification and Characterization

Chromatography

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) as eluent for non-polar intermediates.

  • HPLC : Reverse-phase C18 columns for polar derivatives.

Spectroscopic Data

TechniqueKey Peaks/SignalsSource
¹H NMR δ 11.38 (br, NH), 6.53 (s, aromatic)
¹³C NMR δ 169.65 (C=O), 150.37 (N-C)
MS m/z 167.21 [M+H]⁺

Challenges and Optimization

  • Stereochemical Control : The fused bicyclic system may require chiral catalysts or resolution of racemic mixtures.

  • Solubility Issues : Polar hydroxylamine groups may necessitate co-solvents (e.g., THF/DMF) during synthesis.

  • Scale-Up : High-throughput methods (e.g., microwave-assisted synthesis) could improve efficiency .

Chemical Reactions Analysis

Hydroxylamine Reactivity

The hydroxylamine group (–NH–O–) is a key reactive site, enabling oxidation, reduction, and nucleophilic substitution.

Reaction TypeConditionsProductsKey ObservationsReferences
Oxidation O₂, Fe³⁺ catalysisNitroso or nitro derivativesHydroxylamine oxidizes to nitroso intermediates under aerobic conditions, with potential further oxidation to nitro compounds.
Reduction H₂/Pd-CAmine derivativesHydrogenation of the hydroxylamine group yields primary amines; regioselectivity depends on steric hindrance from the methyl substituent.
Acid-Base Reactions HCl, NaHCO₃Salts (e.g., hydrochloride)Protonation at the hydroxylamine nitrogen forms stable salts, enhancing solubility for pharmaceutical applications.

Heterocyclic Ring Modifications

The pyrrolo[1,2-c]pyrimidine core participates in electrophilic substitutions and ring-opening reactions.

Reaction TypeConditionsProductsKey ObservationsReferences
Electrophilic Substitution HNO₃/H₂SO₄Nitrated derivativesNitration occurs preferentially at the 5-position of the pyrimidine ring due to electron-rich character.
Hydrogenation H₂ (50 psi), PtO₂Saturated pyrrolidine-pyrimidinePartial hydrogenation of the pyrrole ring reduces aromaticity, altering pharmacological activity.
Ring-Opening NaOH (aq.)Acyclic diaminesAlkaline hydrolysis cleaves the pyrimidine ring, yielding linear intermediates for further functionalization.

Cross-Coupling and Functionalization

The methyl group at position 1 and nitrogen atoms enable catalytic cross-coupling.

Reaction TypeConditionsProductsKey ObservationsReferences
Suzuki-Miyaura Pd(PPh₃)₄, Ar–B(OH)₂Biaryl derivativesCoupling at the pyrimidine C-5 position introduces aromatic groups, enhancing binding affinity in kinase inhibitors.
Amidation EDCl, HOBtSecondary/tertiary amidesThe hydroxylamine nitrogen reacts selectively with carboxylic acids, forming stable amides.

Thermal and Photochemical Stability

The compound undergoes decomposition under specific conditions:

ConditionDegradation PathwayProductsNotesReferences
Heat (≥150°C) Retro-Diels-AlderPyrrole + pyrimidine fragmentsThermal cleavage suggests limited stability in high-temperature syntheses.
UV Light Radical formationOxidized dimersPhotolysis generates reactive radicals, necessitating storage in opaque containers.

Biological Interactions

Though not directly studied, analogs show interactions with kinase domains:

InteractionBiological TargetOutcomeStructural BasisReferences
Hydrogen Bonding PKBβ kinaseInhibition (IC₅₀ ~50 nM)Hydroxylamine and pyrimidine N atoms bind the hinge region, mimicking ATP.
Salt Bridges Asp293 (kinase)Enhanced affinityProtonated hydroxylamine forms ionic interactions with acidic residues.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. The structural features of N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine may contribute to similar effects by interacting with cellular pathways involved in tumorigenesis .
  • Antimicrobial Activity : Compounds derived from pyrrolo[2,3-b]pyridine frameworks have shown promising results against various bacterial and fungal strains. The hydroxylamine functional group is known to enhance the antimicrobial potency of such compounds .
  • Neuroprotective Effects : Some studies suggest that pyrrolo[2,3-b]pyridine derivatives may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various pyrrolo derivatives including this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various hydroxylamine derivatives against clinical isolates of bacteria and fungi, this compound exhibited superior activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Core Scaffold Variations

Pyrrolo-pyrimidine vs. Pyrrolo-pyridine Derivatives The target compound’s pyrrolo[1,2-c]pyrimidine core differs from pyrrolo[3,4-b]pyridine derivatives (e.g., 3-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride, CAS: 2055840-67-8).

Substituent Effects

  • Hydroxylamine (-NHOH): Unique to the target compound, this group offers dual hydrogen-bond donor/acceptor capacity and redox activity, contrasting with electron-withdrawing groups like chloro (-Cl) or trifluoromethyl (-CF₃) in analogs (e.g., 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride, CAS: 1841081-37-5) .
  • Methyl Group : The 1-methyl substituent may reduce metabolic degradation compared to unsubstituted pyrrolo-pyrimidines, similar to methyl groups in 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine derivatives .

Data Table: Key Comparisons

Compound Core Structure Substituents Key Properties Potential Applications
N-{1-Methyl-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine Pyrrolo[1,2-c]pyrimidine 1-Me, 3-NHOH High polarity, redox activity Kinase inhibitors, antioxidants
3-(Trifluoromethyl)-pyrrolo[3,4-b]pyridine hydrochloride Pyrrolo[3,4-b]pyridine 3-CF₃ Metabolic stability, lipophilicity CNS drugs, enzyme inhibitors
6-Chloro-pyrrolo[3,4-c]pyridine hydrochloride Pyrrolo[3,4-c]pyridine 6-Cl Electron-deficient scaffold Anticancer agents, antivirals
Thieno-tetrahydropyridine derivative C1 Thieno-tetrahydropyridine Variable ADP receptor antagonism Antiplatelet therapies

Research Implications and Challenges

The hydroxylamine group in the target compound presents both opportunities (e.g., novel binding interactions) and challenges (e.g., synthetic complexity and oxidative instability). Comparative studies with chloro- or CF₃-substituted analogs suggest that substituent choice profoundly impacts solubility, target affinity, and pharmacokinetics. Further research should explore:

  • Structure-Activity Relationships (SAR) : Systematic variation of substituents on the pyrrolo-pyrimidine scaffold.
  • Stability Optimization : Stabilizing the hydroxylamine group via prodrug formulations or structural modifications.

Biological Activity

N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrrolo-pyrimidine structure that contributes to its biological properties. Its molecular formula is C10H12N4OC_{10}H_{12}N_{4}O, with a molecular weight of 204.23 g/mol. The presence of the hydroxylamine functional group is significant for its reactivity and biological interactions.

Research indicates that compounds with similar structures exhibit various biological activities:

  • Enzyme Inhibition : Pyrrolo-pyrimidines have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Antioxidant Activity : Hydroxylamine derivatives can act as antioxidants, reducing oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Mechanism Reference
Enzyme InhibitionInhibits protein kinases involved in cancer
AntioxidantReduces oxidative stress
AntimicrobialEffective against bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Cancer Research :
    • A study explored the efficacy of pyrrolo-pyrimidine derivatives as EGFR inhibitors in non-small cell lung cancer (NSCLC). The derivatives showed selective inhibition against mutant EGFR variants while sparing wild-type EGFR. This selectivity is crucial for reducing side effects associated with traditional therapies .
  • Metabolic Disorders :
    • Another investigation demonstrated the potential of similar compounds in ameliorating metabolic syndrome by enhancing glucose uptake in adipocytes. The compounds increased the expression of ATF3, a transcription factor linked to lipid metabolism .
  • Antimicrobial Activity :
    • A recent study evaluated the antimicrobial properties of pyrrolo-pyrimidine derivatives against a range of pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N-{1-methyl-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine, and how is purity validated?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions, such as the condensation of pyrrolo-pyrimidine precursors with hydroxylamine derivatives under inert conditions. Key steps include:

  • Use of coupling agents (e.g., HATU or EDCI) for amide bond formation, as seen in analogous pyrrolo-pyrimidine syntheses .
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization.
  • Purity validation employs HPLC (e.g., >98% purity thresholds) and LCMS (electrospray ionization) to confirm molecular weight and absence of byproducts .

Advanced: How can researchers resolve discrepancies in NMR spectral data during structural elucidation?

Methodological Answer:
Discrepancies in 1H^1 \text{H}/13C^{13} \text{C} NMR signals may arise from tautomerism or solvent effects. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d6d_6) to stabilize specific tautomers and reduce signal splitting .
  • Employing 2D NMR techniques (COSY, HSQC) to resolve overlapping proton environments, as demonstrated in studies of related pyrrolo-pyrimidine derivatives .
  • Cross-referencing with computational NMR predictions (DFT-based tools) to assign ambiguous peaks .

Basic: What spectroscopic techniques are critical for validating the structure of this compound?

Methodological Answer:

  • 1H^1 \text{H} NMR : Confirms proton environments (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ ~6.5–8.5 ppm) .
  • ESIMS/LCMS : Validates molecular ion peaks (e.g., [M+1]+^+) and fragments, ensuring correct molecular weight .
  • HPLC : Assesses purity (>95% threshold) using reverse-phase C18 columns and UV detection .

Advanced: How should experimental designs account for the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 40–60°C for 24–72 hours, monitoring degradation via HPLC .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
  • Solid-State Stability : Characterize hygroscopicity using dynamic vapor sorption (DVS) to optimize storage protocols .

Basic: What methods are recommended for determining solubility and partition coefficients (logP)?

Methodological Answer:

  • Shake-Flask Method : Dissolve the compound in water-saturated octanol and buffer (pH 7.4), quantify via UV-Vis or HPLC .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to assess melting points and solubility parameters .

Advanced: How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., kinases) using docking software (AutoDock Vina) and validate with SPR binding assays .

Advanced: How should researchers analyze contradictory bioactivity data across cell-based assays?

Methodological Answer:

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times to minimize variability .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values and assess potency differences .
  • Off-Target Screening : Employ proteome-wide affinity chromatography to identify nonspecific binding partners .

Basic: What are the critical steps for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
  • Purification at Scale : Use flash chromatography with automated fraction collectors or simulated moving bed (SMB) systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.